molecular formula C17H17N3O3 B2566029 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(2-pyridinyl)piperazine CAS No. 433244-77-0

1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(2-pyridinyl)piperazine

Cat. No.: B2566029
CAS No.: 433244-77-0
M. Wt: 311.341
InChI Key: BWFUGBGUPBNWMF-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(2-pyridinyl)piperazine is a complex organic compound that features a unique structure combining a benzodioxole moiety with a pyridinyl-substituted piperazine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(2-pyridinyl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole moiety, followed by the introduction of the piperazine ring and finally the attachment of the pyridinyl group. Key reagents often include benzodioxole derivatives, piperazine, and pyridine-based compounds. Reaction conditions may involve the use of catalysts, solvents like dichloromethane or ethanol, and controlled temperature settings to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are optimized for efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(2-pyridinyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(2-pyridinyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(2-pyridinyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

  • 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(2-thiazolyl)piperazine
  • 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(2-pyrimidinyl)piperazine

Uniqueness: 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(2-pyridinyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for targeted research and development.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c21-17(13-4-5-14-15(11-13)23-12-22-14)20-9-7-19(8-10-20)16-3-1-2-6-18-16/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFUGBGUPBNWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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